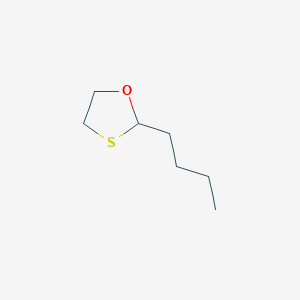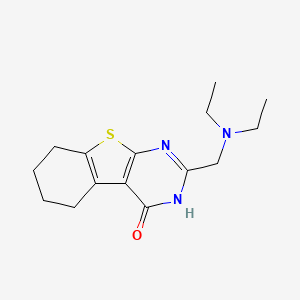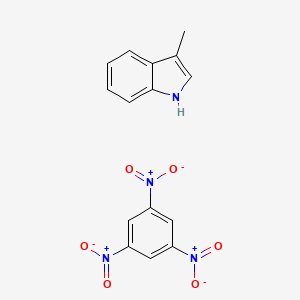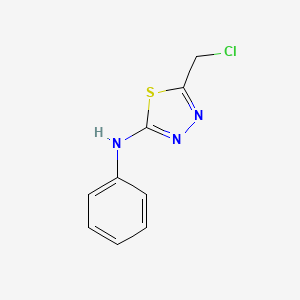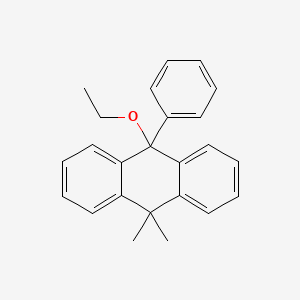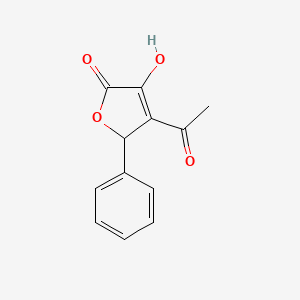![molecular formula C13H22O2Si B14714213 Methyl(phenyl)bis[(propan-2-yl)oxy]silane CAS No. 18406-11-6](/img/structure/B14714213.png)
Methyl(phenyl)bis[(propan-2-yl)oxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(phenyl)bis[(propan-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a phenyl group, and two isopropoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(phenyl)bis[(propan-2-yl)oxy]silane typically involves the reaction of phenyltrichlorosilane with isopropanol in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{PhSiCl}_3 + 2 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{PhSi(OCH(CH}_3\text{)_2)}_2\text{Cl} + 2 \text{HCl} ] Subsequent treatment with methylmagnesium bromide (Grignard reagent) results in the formation of the desired compound: [ \text{PhSi(OCH(CH}_3\text{)_2)}_2\text{Cl} + \text{CH}_3\text{MgBr} \rightarrow \text{PhSi(OCH(CH}_3\text{)_2)}_2\text{CH}_3 + \text{MgBrCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of silanols or siloxanes.
Substitution: The compound can participate in nucleophilic substitution reactions where the isopropoxy groups are replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and isopropanol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride in polar solvents.
Hydrolysis: Typically occurs under acidic or basic conditions with water as the reagent.
Major Products:
Oxidation: Silanols or siloxanes.
Substitution: New organosilicon compounds with different substituents.
Hydrolysis: Silanols and isopropanol.
科学研究应用
Methyl(phenyl)bis[(propan-2-yl)oxy]silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based materials, including coatings and adhesives.
Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their properties.
Biology and Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable, biocompatible siloxane bonds.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for surface treatments.
作用机制
The mechanism of action of Methyl(phenyl)bis[(propan-2-yl)oxy]silane involves its ability to form stable silicon-oxygen bonds. This property is exploited in various applications where the compound acts as a crosslinking agent or a precursor for silicon-based materials. The molecular targets and pathways involved are primarily related to the formation and stabilization of siloxane networks.
相似化合物的比较
Phenyltrimethoxysilane: Similar in structure but with methoxy groups instead of isopropoxy groups.
Methyltrimethoxysilane: Contains three methoxy groups and a methyl group bonded to silicon.
Diphenyldimethoxysilane: Features two phenyl groups and two methoxy groups bonded to silicon.
Uniqueness: Methyl(phenyl)bis[(propan-2-yl)oxy]silane is unique due to the presence of both a phenyl group and two isopropoxy groups, which confer distinct chemical properties. The isopropoxy groups provide steric hindrance and influence the reactivity of the silicon center, making it suitable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
methyl-phenyl-di(propan-2-yloxy)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2Si/c1-11(2)14-16(5,15-12(3)4)13-9-7-6-8-10-13/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUVQFQRFPDWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C1=CC=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569994 |
Source


|
| Record name | Methyl(phenyl)bis[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18406-11-6 |
Source


|
| Record name | Methyl(phenyl)bis[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
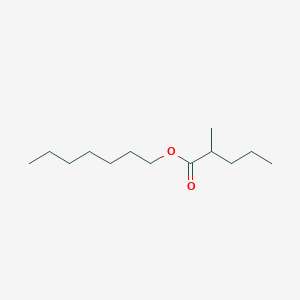
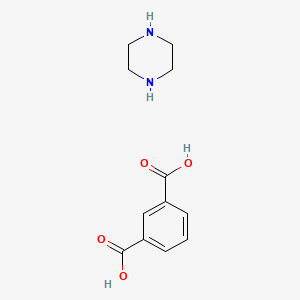
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)
